Amino(5-chloro-2-methoxyphenyl)acetic acid
Overview
Description
Amino(5-chloro-2-methoxyphenyl)acetic acid, also known by its CAS Number 1033583-97-9, is a chemical compound with a molecular weight of 215.64 . Its IUPAC name is the same as its common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO3/c1-14-7-3-2-5 (10)4-6 (7)8 (11)9 (12)13/h2-4,8H,11H2,1H3, (H,12,13) . This indicates that the compound has a molecular formula of C9H10ClNO3 .Scientific Research Applications
Synthesis and Resolution in AM-Toxins : Amino acids similar to Amino(5-chloro-2-methoxyphenyl)acetic acid, such as L-2-Amino-5-(p-methoxyphenyl)pentanoic acid, have been synthesized and resolved, highlighting their role as constituent amino acids in AM-toxins. These compounds undergo hydrolysis and other chemical transformations, underscoring their potential in biochemical studies related to toxin synthesis and characterization (Shimohigashi, Lee, & Izumiya, 1976).
Herbicidal Activity : Derivatives of phenoxyacetic acid have been synthesized and evaluated for their herbicidal activity against various weeds. This research implies that compounds structurally related to this compound might possess selective herbicidal properties, useful in agricultural chemistry for the control of broadleaf weeds in crops like soybeans (Hayashi, 1990).
Antimicrobial Agents : Certain formazans derived from related compounds have been explored as antimicrobial agents. The synthesis and biological evaluation of these compounds indicate their potential in developing new antimicrobial treatments. This suggests that this compound and its derivatives could also be explored for their antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).
Antimycobacterial Activity : The antimycobacterial activity of phenoxyacetic acid derivatives against Mycobacterium tuberculosis has been documented. This research opens the possibility for this compound derivatives to be investigated for their efficacy against tuberculosis and other mycobacterial infections (Ali & Shaharyar, 2007).
Corrosion Inhibition : Studies on related compounds have shown their effectiveness as corrosion inhibitors in acidic environments. This suggests that this compound could potentially be used in the development of new materials or coatings to protect metals from corrosion, especially in industries where acid exposure is common (Attou et al., 2020).
properties
IUPAC Name |
2-amino-2-(5-chloro-2-methoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYFDLMYGUNVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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